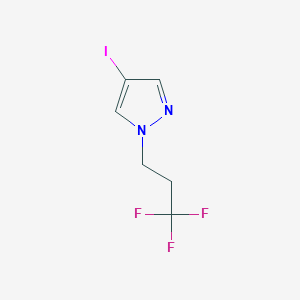

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16208105

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3IN2 |

|---|---|

| Molecular Weight | 290.02 g/mol |

| IUPAC Name | 4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |

| Standard InChI | InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |

| Standard InChI Key | WSUWJFDFUAXGDV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN1CCC(F)(F)F)I |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular architecture consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a 3,3,3-trifluoropropyl group and at the 4-position with an iodine atom. A methyl group occupies the 3-position, contributing to steric modulation (Fig. 1).

Molecular Formula:

Molecular Weight: 304.05 g/mol

IUPAC Name: 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 1883289-99-3 |

| InChI | InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |

| InChI Key | OHJPJDO... (truncated) |

| SMILES | CC1=C(C=NN1CCC(F)(F)F)I |

The trifluoropropyl group enhances lipophilicity and metabolic stability, while the iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions.

Synthesis and Production

Synthetic Pathways

Industrial synthesis of 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves sequential functionalization of a pyrazole precursor. A representative route includes:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions yields the core pyrazole structure.

-

Trifluoropropyl Introduction: Nucleophilic substitution or radical-mediated alkylation attaches the trifluoropropyl group to the pyrazole nitrogen.

-

Iodination: Electrophilic iodination using iodosuccinimide (NIS) or molecular iodine () introduces the iodine atom at the 4-position.

Table 2: Optimization Parameters for Key Steps

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Trifluoropropylation | Trifluoropropyl bromide, K₂CO₃, DMF | Temperature control (0–25°C), anhydrous conditions |

| Iodination | NIS, AcOH, 50°C | Stoichiometric excess of NIS, extended reaction time |

Industrial-scale production emphasizes purity (>98%) through chromatographic purification or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution at the Iodo Position

The iodine atom undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols. For example:

This reactivity enables the synthesis of sulfur-containing analogs for biological screening.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) exploit the iodine substituent for carbon-carbon bond formation:

Such transformations are pivotal in medicinal chemistry for generating diversified compound libraries.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic binding pockets. Computational docking studies suggest affinity for tyrosine kinases involved in oncogenic signaling.

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activity, attributed to the trifluoropropyl group’s ability to disrupt membrane integrity in plant pathogens. Field trials of analogs demonstrate EC₅₀ values <10 μM against Fusarium species.

| Parameter | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Storage | -20°C, desiccated, under nitrogen |

| Disposal | Incineration via licensed facilities |

Future Directions and Research Opportunities

Advances in continuous-flow synthesis could enhance the scalability of iodopyrazole production. Additionally, structural modifications targeting the trifluoropropyl moiety may improve pharmacokinetic properties for CNS-active therapeutics. Collaborative efforts between academia and industry are critical to unlocking the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume